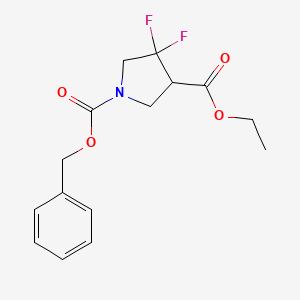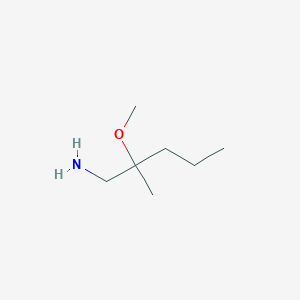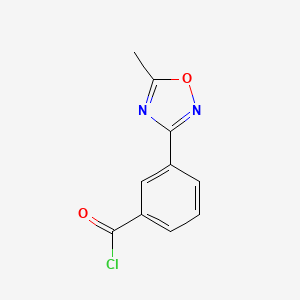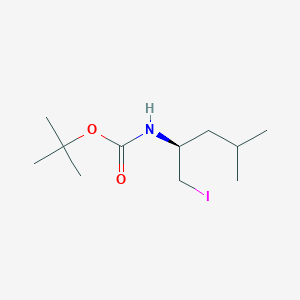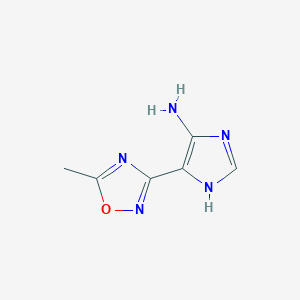
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both oxadiazole and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . Another approach involves the condensation reaction of amidoxime and carboxylic acids and their derivatives .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or azo derivatives, while substitution reactions can produce various substituted imidazole or oxadiazole compounds .
Aplicaciones Científicas De Investigación
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: It is used in the development of energetic materials due to its stability and favorable detonation properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has similar energetic material applications.
1,2,4-Oxadiazole Derivatives: These compounds are widely studied for their anti-infective properties and can serve as templates for designing new drugs.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-5-amine is unique due to its combination of oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad range of applications in different fields.
Propiedades
Fórmula molecular |
C6H7N5O |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
5-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-4-amine |
InChI |
InChI=1S/C6H7N5O/c1-3-10-6(11-12-3)4-5(7)9-2-8-4/h2H,7H2,1H3,(H,8,9) |
Clave InChI |
VAMGIWTYBVHPBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C2=C(N=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
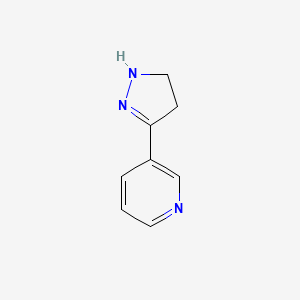
![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
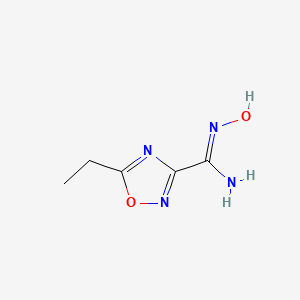
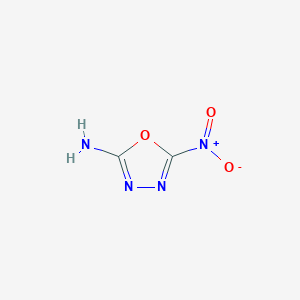
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
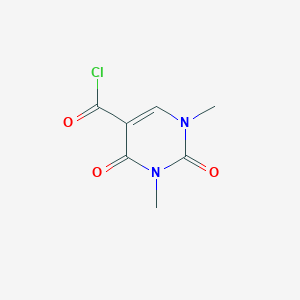
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
